(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Photorearrangement in Organic Compounds
The study by Matheson et al. (1977) explores the photorearrangement of related organic compounds, which can be relevant to understanding the photochemistry of complex molecules like (1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol. This research can provide insights into the behavior of such molecules under direct and sensitized irradiation conditions (Matheson, McCulloch, Mcinnes, & Smith, 1977).
Crystal Structure Analysis
The work of Sun et al. (2012) on the crystal structure of a compound with a similar complex structure helps in understanding the molecular arrangement and stability of such compounds. This study provides valuable information on the molecular geometry and intermolecular interactions, which are crucial for the stability and reactivity of the compound (Sun, Cao, Zhang, Zhu, & Zhou, 2012).
Nucleoside Analogue Synthesis
The research by Qiu et al. (1998) on new nucleoside analogues offers insights into the potential of (1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol in forming biologically active compounds. This could be instrumental in developing new medications or research tools (Qiu, Ksebati, Ptak, Fan, Breitenbach, Lin, Cheng, Kern, Drach, & Žemlička, 1998).
Carbene Rearrangement
Dorok et al. (2002) studied carbene rearrangement in complex organic molecules. This research provides a foundation for understanding the dynamic behavior of complex organic structures like (1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol under various chemical conditions (Dorok, Ziemer, & Szeimies, 2002).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
(1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNOJJSVJYOFS-SCZWQZILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3([C@H]([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dracoflavan B2 | |
CAS RN |
194794-47-3 | |
Record name | Dracoflavan B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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